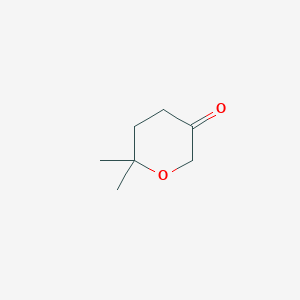

6,6-Dimethyldihydro-2H-pyran-3(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethyloxan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)4-3-6(8)5-9-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFRUTRCVYMVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Dihydropyranone Scaffolds in Synthetic Chemistry

Dihydropyranone scaffolds, the foundational structure of 6,6-Dimethyldihydro-2H-pyran-3(4H)-one, are pivotal in synthetic chemistry for several reasons. These six-membered oxygen-containing heterocycles are prevalent in a vast array of natural products, many of which exhibit significant biological activities. nih.gov This makes them attractive targets for synthetic chemists aiming to develop new therapeutic agents and agrochemicals.

The dihydropyranone motif offers a versatile platform for stereoselective synthesis. The presence of a ketone functional group and an ether linkage within the ring allows for a variety of chemical transformations, including reductions, nucleophilic additions, and ring-opening reactions. This functional handle diversity enables the introduction of various substituents with controlled stereochemistry, which is crucial for the biological activity of many complex molecules.

Overview of Research Trajectories for 6,6 Dimethyldihydro 2h Pyran 3 4h One Systems

While specific research exclusively focused on 6,6-Dimethyldihydro-2H-pyran-3(4H)-one is still an expanding area, current investigations into closely related dihydropyranone systems provide insight into its potential applications and research directions. The gem-dimethyl group at the 6-position of this particular molecule offers unique steric and electronic properties that can influence its reactivity and the stability of its derivatives.

A primary research trajectory involves the use of this compound as a building block in the synthesis of novel heterocyclic compounds. The ketone functionality at the 3-position is a key site for derivatization, allowing for the introduction of various functional groups through reactions such as aldol (B89426) condensations, Wittig reactions, and conjugate additions. These modifications can lead to the generation of libraries of novel compounds for biological screening.

Another significant area of research is the exploration of its utility in asymmetric synthesis. The development of catalytic methods for the enantioselective transformation of the ketone group is of particular interest. Such methods would provide access to chiral derivatives of this compound, which are valuable precursors for the synthesis of enantiomerically pure natural products and pharmaceuticals. The steric hindrance provided by the gem-dimethyl group can play a crucial role in directing the stereochemical outcome of these reactions.

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value |

| CAS Number | 24203-56-3 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| SMILES | CC1(CCC(=O)CO1)C |

Data sourced from publicly available chemical databases.

Historical Development and Emerging Trends in Pyranone Chemistry

De Novo Synthetic Strategies and Route Design

The construction of the dihydropyranone core from acyclic precursors, known as de novo synthesis, requires strategic bond formation to assemble the heterocyclic ring. Key strategies include intramolecular cyclizations and multicomponent reactions that build molecular complexity in a convergent manner.

Cyclization reactions are fundamental to the formation of the dihydropyranone ring system. These reactions typically involve the formation of a key carbon-oxygen or carbon-carbon bond to close the ring from a functionalized linear precursor.

One prominent strategy is the intramolecular oxa-conjugate cyclization of β-hydroxy ynones or enones. This method allows for the construction of 2,6-disubstituted dihydropyrones under mild conditions, often promoted by silver salts. researchgate.net Another powerful approach is the silyl-Prins cyclization , where vinylsilyl alcohols react with aldehydes in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.com This reaction proceeds through an oxocarbenium ion intermediate, followed by a 6-endo-dig cyclization to selectively form cis-2,6-dihydropyrans. mdpi.com

Electrocyclization reactions also offer a pathway to pyran systems. For instance, the 1,6-conjugate addition of specific nucleophiles to dienyl diketones can trigger a 6π electrocyclization to yield 2H-pyrans. nih.gov The outcome of such reactions can be highly dependent on the nucleophile used, allowing for selective synthesis. nih.gov These foundational cyclization strategies provide versatile entries into the dihydropyranone core structure.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all starting materials, represent a highly efficient strategy for synthesizing complex heterocyclic systems like pyrans. growingscience.commjbas.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mjbas.comnih.gov

The synthesis of functionalized 4H-pyran derivatives, which are structurally related to the dihydropyranone core, is often achieved through a one-pot reaction involving an aldehyde, malononitrile, and a 1,3-dicarbonyl compound such as ethyl acetoacetate (B1235776). researchgate.netnih.gov The reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent tautomerization and cyclization. nih.govnih.gov A variety of catalysts, including sustainable and reusable options like sodium alginate or KOH-loaded calcium oxide, have been employed to promote these transformations under green reaction conditions. growingscience.comnih.gov While these examples often yield 2-amino-4H-pyrans, the underlying principles of assembling the pyran ring from multiple components are directly relevant to the design of synthetic routes toward this compound.

Table 1: Examples of Catalysts in Multicomponent Synthesis of Pyran Derivatives

| Catalyst | Reactants | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Sodium Alginate | Aldehyde, Malononitrile, 1,3-Dicarbonyl | Water | Green, reusable biopolymer catalyst, room temperature reaction. | nih.gov |

| KOH-loaded CaO | Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | Solvent-free | High yield, short reaction time, catalyst is recyclable. | growingscience.comresearchgate.net |

| Fe3O4@PhSO3H | Aldehyde, Malononitrile, Methyl Acetoacetate | Ethanol | Reusable magnetic nanoparticle catalyst. | nih.gov |

Catalytic Methodologies in Asymmetric Synthesis

Achieving stereocontrol is a critical challenge in modern organic synthesis. Catalytic asymmetric methods provide the most elegant solutions for producing enantioenriched compounds, and various approaches have been developed for the synthesis of chiral dihydropyranones.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. N-Heterocyclic Carbenes (NHCs) have been extensively used as catalysts for a range of transformations, including the synthesis of dihydropyranones. nih.gov NHCs can catalyze [4+2] and [3+3] cycloaddition reactions to construct the pyranone skeleton with high levels of stereocontrol. nih.gov For example, NHC-catalyzed reactions between α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds can furnish highly substituted dihydropyranones. nih.gov An oxidative NHC-catalyzed kinetic resolution has also been developed to produce tricyclic dihydropyranones with three contiguous stereocenters in excellent diastereo- and enantioselectivity. chalmers.se

Beyond NHCs, bifunctional organocatalysts, such as those derived from quinine, are effective in promoting domino reactions. For instance, a domino aldol (B89426)/cyclocondensation reaction between alkylidene Meldrum's acid derivatives and ketones can produce spiro-dihydropyranones with high enantiomeric excess. thieme-connect.com Chiral diamines have also been successfully applied in asymmetric Michael reactions that serve as a key step in the formation of dihydropyran products. acs.org

Transition metals are highly versatile catalysts for a vast array of organic transformations, providing unique pathways for C-C and C-O bond formation. mdpi.com

Palladium-mediated oxidative cyclization is a robust method for synthesizing dihydropyranones. nih.gov This strategy often involves the coupling of a boron-mediated aldol reaction to generate a β-hydroxyenone precursor, which then undergoes a Pd(II)-mediated oxidative cyclization to yield the corresponding dihydropyranone. nih.govresearchgate.net This approach has proven effective for creating 2,3,6-trisubstituted syn- and anti-dihydropyranones in good yields. nih.gov More broadly, palladium catalysis enables dehydrogenative intramolecular arylation at a vinylic carbon, a key step in forming various fused heterocyclic systems. nih.gov

Gold catalysis has become a well-established tool for activating alkynes toward nucleophilic attack. nih.gov This reactivity has been harnessed for the asymmetric synthesis of dihydropyranones. A notable example is the highly enantioselective gold(I)-catalyzed intermolecular [4+2] annulation of propiolates and alkenes, which can produce α,β-unsaturated δ-lactones with up to 95% enantiomeric excess. nih.govresearchgate.net The choice of solvent and additives can be crucial for achieving high selectivity in these transformations. nih.gov Gold catalysts also enable the synthesis of functionalized pyranones through reactions of "furan-ynes" with N-oxides, showcasing the diverse reactivity profiles accessible with this metal. nih.gov

Table 2: Comparison of Catalytic Methodologies in Dihydropyranone Synthesis

| Catalytic System | Reaction Type | Key Precursors | Product Type | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (Organocatalyst) | [3+3] Cycloaddition | α,β-Unsaturated Aldehyde, 1,3-Dicarbonyl Compound | Trisubstituted Dihydropyranone | nih.gov |

| Palladium(II) | Oxidative Cyclization | β-Hydroxyenone | 2,3,6-Trisubstituted Dihydropyranone | nih.gov |

| Gold(I) | [4+2] Annulation | Propiolate, Alkene | α,β-Unsaturated δ-Lactone | nih.govresearchgate.net |

Biocatalysis, the use of natural catalysts like enzymes, offers an environmentally friendly and highly selective alternative to traditional chemical catalysis. While specific biocatalytic routes to this compound are not extensively documented, the principles have been demonstrated for related structures. Lipases, for example, have been employed to catalyze the one-pot, tandem multi-component synthesis of 2-amino-4H-pyran libraries. researchgate.net In these reactions, the enzyme facilitates the efficient construction of the pyran ring from aldehydes, malononitrile, and ethyl acetoacetate under mild conditions. researchgate.net This approach highlights the potential of enzymes to initiate cascade reactions for the construction of complex heterocyclic frameworks, representing a promising avenue for future synthetic designs.

Chemo-, Regio-, and Stereoselective Synthesis of Dihydropyranone Derivatives

The selective synthesis of dihydropyranone derivatives presents a considerable challenge due to the potential for multiple reaction pathways and the formation of various isomers. rsc.org Achieving high levels of chemo-, regio-, and stereoselectivity is therefore a key objective in the synthesis of compounds like this compound. rsc.orgrsc.org

Methodologies for constructing the dihydropyranone ring often involve cycloaddition reactions, where the careful selection of substrates and catalysts is paramount to direct the reaction towards the desired product. rsc.org For instance, 1,3-dipolar cycloaddition reactions have been shown to be highly chemo- and regioselective. rsc.org The stereoselectivity of such reactions can be influenced by factors such as the steric hindrance of the reactants and the electronic effects of substituent groups. rsc.org

Control of Stereochemistry at Chiral Centers

The control of stereochemistry is a critical aspect of synthesizing complex molecules like dihydropyranones, which can possess multiple chiral centers. One effective strategy for establishing stereocenters is through Michael addition reactions. nih.gov The addition of nucleophiles to α,β-unsaturated carbonyl compounds can be controlled to favor the formation of one stereoisomer over others. nih.gov In the synthesis of related 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones, the stereochemistry of the Michael adducts was a key consideration. mdpi.com

The stereochemical outcome of these reactions can often be predicted and controlled by considering the conformational preferences of the transition states. For example, in Prins cyclization-mediated syntheses of tetrahydropyrans, the stereocontrol can be explained by the preferential pseudoequatorial conformation of substituents in the transition state to minimize steric repulsion. beilstein-journals.org

Diastereoselective and Enantioselective Routes

Achieving high levels of diastereoselectivity and enantioselectivity is a primary goal in modern organic synthesis. For dihydropyranone derivatives, several strategies have been developed to this end. Tandem iminium-enamine catalysis has been employed for the asymmetric synthesis of 2,3,4-trisubstituted tetrahydropyrans, yielding products with high enantio- and diastereoselectivities. whiterose.ac.uk

Another approach involves the use of chiral catalysts to direct the formation of a specific enantiomer. Chiral phosphoric acids have been used to catalyze intramolecular oxa-Michael cyclizations to produce tetrahydropyran (B127337) products with high enantioselectivity. whiterose.ac.uk The choice of catalyst and reaction conditions can significantly influence the diastereomeric and enantiomeric excess of the final product.

Below is a table summarizing various stereoselective synthetic approaches to dihydropyranone and tetrahydropyran derivatives, which could be adapted for the synthesis of this compound.

| Reaction Type | Catalyst/Reagent | Key Feature | Product Type | Ref |

| Intramolecular oxa-Michael | Chiral Phosphoric Acids | High enantioselectivity (up to 99%) | Spirocyclic Tetrahydropyrans | whiterose.ac.uk |

| Michael Addition | Grignard Reagents | Diastereoselective addition | 2,2,6-Trisubstituted Tetrahydropyran-4-ones | mdpi.com |

| Prins Cyclization | Brønsted Acids | Stereoselective formation of cis-isomers | 2,6-Disubstituted Tetrahydropyrans | beilstein-journals.orgnih.gov |

| Tandem Iminium-Enamine Catalysis | Chiral Amine | High enantio- and diastereoselectivity | 2,3,4-Trisubstituted Tetrahydropyrans | whiterose.ac.uk |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the synthesis of dihydropyranones, these principles can be applied through the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient methods. nih.govmdpi.com

One-pot multicomponent reactions are a cornerstone of green synthesis, as they reduce the number of synthetic steps, minimize waste, and save time and energy. nih.gov The use of recyclable catalysts, such as nanomagnetic copolymers, in the synthesis of tetrahydropyran derivatives exemplifies a green approach. nih.gov These catalysts can be easily recovered and reused, reducing both cost and environmental burden. nih.govresearchgate.net

The table below highlights some green chemistry approaches applicable to the synthesis of dihydropyranone derivatives.

| Green Chemistry Principle | Application in Dihydropyranone Synthesis | Example | Ref |

| Catalysis | Use of recyclable catalysts to improve efficiency and reduce waste. | Hydrolyzed nanomagnetic copolymer catalyst for tetrahydrobenzo[b]pyran synthesis. | nih.gov |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | One-pot multicomponent reactions for the synthesis of 4H-pyran derivatives. | nih.gov |

| Safer Solvents and Auxiliaries | Minimizing the use of hazardous solvents. | Solvent-free synthesis of morpholines and other heterocycles. | nih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Photocatalytic synthesis of substituted 2-aryl morpholines under visible light. | nih.gov |

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved with high levels of efficiency, selectivity, and environmental responsibility.

Reactivity of the Carbonyl Moiety

The primary site of reactivity for this compound is the carbonyl group at the C3 position. This ketone functionality is susceptible to a range of transformations common to cyclic ketones, including nucleophilic additions and reactions involving the adjacent α-carbons via enolate intermediates.

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

Nucleophilic addition to the carbonyl carbon is a fundamental reaction for this compound. nih.gov The stereochemical outcome of such additions is dictated by the conformational preferences of the dihydropyran ring. The ring adopts a chair-like conformation, and nucleophilic attack can occur from either the axial or equatorial face.

Detailed studies on related, though differently substituted, dihydro-2H-pyran-3(4H)-one systems have shown that reactions such as the formation of cyanohydrins can proceed, which upon reduction, yield functionalized pyran-3-ol derivatives. researchgate.net However, specific studies detailing the diastereomeric ratios for hydride reduction or Grignard addition products of this compound are not extensively documented.

Enolate Chemistry: Alkylation, Acylation, and Condensation Reactions

The carbonyl group allows for the formation of enolate anions at the two adjacent α-carbons, C2 and C4. The regioselectivity of enolate formation is a critical factor in subsequent reactions. Deprotonation can lead to either the kinetic or thermodynamic enolate. bham.ac.uk

Kinetic Enolate: Typically formed by using a strong, sterically hindered base (like Lithium diisopropylamide, LDA) at low temperatures, this enolate results from the removal of the most accessible proton. libretexts.org For this compound, the protons at C4 are generally considered more sterically accessible than those at C2, which are adjacent to the ring oxygen.

Thermodynamic Enolate: Formed under conditions that allow for equilibrium (weaker base, higher temperatures), this is the more stable enolate. The relative stability of the C2 vs. C4 enolate would depend on factors like hyperconjugation and the electronic influence of the adjacent ring oxygen.

Once formed, these enolates are potent nucleophiles for a variety of reactions. nih.gov182.160.97 Alkylation with alkyl halides is a common method for forming carbon-carbon bonds at the α-position. libretexts.org Acylation can be achieved with acyl chlorides or anhydrides, and condensation reactions like the aldol or Claisen condensation can be performed with other carbonyl-containing compounds. For the parent compound, dihydro-2H-pyran-3(4H)-one, it has been noted that reactions involving the lithium enolate, silyl (B83357) enol ether, or the corresponding enamine often yield better results in forming new heterocyclic systems. researchgate.net Specific investigations into the regioselective alkylation or acylation of this compound are not widely available in the literature.

Transformations Involving the Dihydropyran Ring

The dihydropyran ring itself, a saturated heterocyclic ether system, can undergo transformations that involve cleavage, formation, or rearrangement of the ring structure.

Ring-Opening and Ring-Closing Reactions (Mechanistic Studies)

The formation of the dihydropyran ring system can be achieved through various synthetic strategies, most notably via the intramolecular cyclization of a suitable open-chain precursor. Acid-promoted cyclization of hydroxy ketones is a common method for synthesizing tetrahydropyranones. researchgate.net Other modern methods for constructing dihydropyran rings include intramolecular Prins reactions and other oxonium ion-initiated cyclizations. nih.gov

Ring-opening of the dihydropyran ring can occur under harsh conditions, typically involving strong acids. khanacademy.orgopenstax.org The mechanism involves protonation of the ring oxygen, followed by nucleophilic attack at one of the adjacent carbons (C2 or C6). libretexts.orgresearchgate.net In the case of this compound, attack at the C6 position would be sterically hindered by the gem-dimethyl groups. Therefore, nucleophilic attack is more likely to occur at the C2 position, leading to ring cleavage between the oxygen and C2. Mechanistic studies detailing these specific pathways for this compound are scarce.

Electrophilic and Radical Functionalization of the Pyran Ring

The saturated carbons of the dihydropyran ring are generally unreactive towards electrophiles. The most common reaction of this type for ketones is α-halogenation, which proceeds through an enol or enolate intermediate. libretexts.org In the presence of an acid and a halogen (e.g., Br₂ in acetic acid), the ketone can tautomerize to its enol form, which then acts as a nucleophile to attack the halogen. youtube.com This would result in halogenation at either the C2 or C4 position, depending on the relative stability and formation rates of the corresponding enol intermediates. There is a lack of specific published examples of electrophilic or radical functionalization being performed on this compound.

Rearrangement Pathways

Rearrangements involving the dihydropyran skeleton can be induced under thermal or photochemical conditions. Photochemical reactions of cyclic ketones can lead to various outcomes, including ring-opening, cyclization, or rearrangement. For related α-pyrone systems, UV irradiation is known to induce ring-opening to form unsaturated ketene (B1206846) species or isomerization to Dewar-type valence isomers. researchgate.net It is plausible that this compound could undergo similar photochemical transformations, such as a Norrish Type I cleavage leading to a diradical intermediate that could subsequently rearrange. Acid-catalyzed rearrangements, potentially involving hydride or alkyl shifts following the formation of a carbocation intermediate, are also theoretically possible but have not been specifically documented for this compound. nih.gov

Derivatization Strategies for Functional Group Diversification

The chemical modification of this compound allows for the synthesis of a diverse range of analogues. These strategies are pivotal in medicinal chemistry and material science for tuning the molecule's properties.

The modification of side chains on the this compound scaffold is a primary approach to generating novel derivatives. While specific literature on the derivatization of the 6,6-dimethyl variant is limited, general principles of pyranone chemistry can be applied. Reactions often target the carbon atoms adjacent to the carbonyl group (α-carbons) or the carbonyl group itself.

For instance, alkylation reactions at the α-position can introduce new carbon-carbon bonds, extending the side chains. Such reactions typically proceed via the formation of an enolate intermediate under basic conditions, which then acts as a nucleophile to attack an alkyl halide. The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation.

Another approach involves the functionalization of the existing methyl groups at the 6-position. While these are generally less reactive, they can potentially be modified through radical halogenation followed by nucleophilic substitution to introduce a variety of side chains.

A summary of potential side-chain modifications is presented in the table below.

| Reaction Type | Reagents and Conditions | Resulting Modification |

| α-Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl halide (R-X) | Introduction of an alkyl group at the C4 position. |

| Aldol Condensation | Aldehyde or Ketone, Acid or Base catalyst | Formation of a β-hydroxy carbonyl compound at the C4 position. |

| Grignard Reaction | Grignard reagent (R-MgX), followed by acidic workup | Conversion of the C3-carbonyl to a tertiary alcohol and introduction of an R group. |

This table is based on general principles of ketone chemistry and may not represent experimentally verified reactions for this specific compound.

The incorporation of heteroatoms and aromatic systems into the this compound structure can significantly alter its electronic and steric properties, leading to new chemical entities with potentially enhanced biological activities or material properties.

One common strategy for introducing heteroatoms is through the synthesis of fused heterocyclic systems. For example, dihydro-2H-pyran-3(4H)-one can serve as a building block for the synthesis of pyran-annulated heterocyclic compounds. researchgate.net This can be achieved by reacting the pyranone with bifunctional reagents. For instance, reaction with a substituted hydrazine (B178648) could lead to the formation of a pyrano[2,3-c]pyrazole derivative. Similarly, condensation with a β-aminocrotononitrile could yield a pyrano[2,3-b]pyridine.

The introduction of aromatic systems can be accomplished through various synthetic methodologies. One approach involves the palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, of a halogenated pyranone derivative with an appropriate arylboronic acid or organostannane. This requires the initial regioselective halogenation of the pyranone ring, which can be a challenging step.

Another method for introducing aromatic moieties is through condensation reactions. For example, the Knoevenagel condensation of the pyranone with an aromatic aldehyde can lead to the formation of an arylidene derivative. These derivatives can then serve as precursors for further transformations, including the introduction of other functional groups or the construction of more complex fused ring systems.

The table below summarizes some potential strategies for introducing heteroatoms and aromatic systems.

| Strategy | Reagents and Conditions | Resulting Structure |

| Fused Heterocycle Synthesis | Hydrazine derivative, acid catalyst | Pyrano[2,3-c]pyrazole |

| Fused Heterocycle Synthesis | β-aminocrotononitrile, base catalyst | Pyrano[2,3-b]pyridine |

| Arylation (via cross-coupling) | 1. Halogenating agent 2. Arylboronic acid, Pd catalyst, base | Aryl-substituted pyranone |

| Knoevenagel Condensation | Aromatic aldehyde, base catalyst | Arylidene-pyranone derivative |

This table outlines general synthetic strategies and the specific outcomes would depend on the exact reagents and reaction conditions employed.

Spectroscopic and Advanced Analytical Techniques for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 6,6-Dimethyldihydro-2H-pyran-3(4H)-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of its constitution can be assembled. uobasrah.edu.iq

Elucidation of Complex Molecular Architectures using 2D NMR (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) NMR provides initial data on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular puzzle. nih.govopenpubglobal.comethz.ch For this compound, a combination of correlation experiments would be employed to confirm its cyclic structure and the placement of its functional groups.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation would be observed between the protons on C4 and C5, confirming their adjacent relationship in the aliphatic chain of the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. For instance, the protons at the C2 position would show a cross-peak to the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique pieces together the molecular skeleton. Key expected correlations for this compound would include the singlet signal from the two methyl protons at C6 correlating to both the quaternary C6 carbon and the adjacent C5 methylene (B1212753) carbon. Furthermore, protons at C2 would show a correlation to the C3 carbonyl carbon, confirming the ketone's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. In a chair conformation, NOESY could reveal through-space interactions between axial protons or between the methyl groups and other protons on the ring.

| Proton Position | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected Key HMBC Correlations (Carbons) |

|---|---|---|---|

| H-2 | H-4 (weak, 4-bond) | C-2 | C-3, C-4, C-6 |

| H-4 | H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-5 | H-4 | C-5 | C-4, C-6, C-CH₃ |

| H-CH₃ (at C6) | None | C-CH₃ | C-6, C-5 |

Conformational Analysis and Dynamic NMR Studies

The tetrahydropyran (B127337) ring typically adopts a stable chair conformation to minimize torsional and steric strain. wikipedia.org For this compound, the molecule undergoes a dynamic ring inversion process, rapidly flipping between two identical chair conformations. researchgate.netrsc.org

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of intramolecular processes like this ring inversion. oatext.com By monitoring NMR spectra at varying temperatures, thermodynamic parameters such as the activation energy (ΔG‡) of the inversion barrier can be determined. nih.gov In the case of this compound, because the two chair conformers are degenerate (energetically identical), the signals for corresponding protons (e.g., axial and equatorial) would only be resolved at very low temperatures where the rate of inversion is slow on the NMR timescale. At room temperature, the rapid inversion leads to averaged signals.

Mass Spectrometry for Reaction Pathway Analysis and Fragment Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov In-depth analysis of fragmentation patterns can reveal significant structural details. wikipedia.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. youtube.com For this compound, with a molecular formula of C₈H₁₄O₂, HRMS would be used to confirm this exact composition by matching the experimentally measured mass to the theoretically calculated exact mass, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry, or MS/MS, is an advanced technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nih.govwikipedia.org This process provides detailed structural information and is invaluable for elucidating reaction mechanisms and identifying unknown compounds. researchgate.net

For this compound, the molecular ion (M•⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of its structure. Common fragmentation pathways for cyclic ketones include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway. This could lead to the loss of ethylene (B1197577) (C₂H₄) or other neutral fragments, resulting in characteristic product ions.

Loss of Methyl Group: Cleavage of a C-C bond can result in the loss of a methyl radical (•CH₃), leading to a prominent peak at M-15.

Ring-Opening and Subsequent Fragmentations: The cyclic structure can open upon ionization, leading to a series of subsequent cleavages that are characteristic of acyclic ketones and ethers. whitman.edu

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺• | C₈H₁₄O₂ | 142.0994 | Molecular Ion |

| [M-CH₃]⁺ | C₇H₁₁O₂ | 127.0759 | Loss of a methyl radical |

| [M-C₃H₇]⁺ | C₅H₇O₂ | 99.0446 | Alpha-cleavage and loss of propyl radical |

| [C₄H₇O]⁺ | C₄H₇O | 71.0497 | Fragment from ring cleavage |

| [C₄H₈]⁺• | C₄H₈ | 56.0626 | Loss of C₄H₆O₂ after rearrangement |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a substance with left- and right-circularly polarized light. numberanalytics.com These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are the primary means for determining the absolute configuration of chiral molecules in solution. saschirality.orgnih.govnih.gov

It is critical to note that This compound is an achiral molecule . It possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it does not exhibit optical activity, and its chiroptical spectra would be silent (zero signal). cas.cz

However, if a chiral center were introduced into the molecule, for instance by substitution at the C4 or C5 position, the resulting enantiomers could be distinguished using chiroptical spectroscopy. The process for determining the absolute configuration of such a chiral derivative would involve:

Experimental Measurement: The ECD or VCD spectrum of one pure enantiomer is measured.

Computational Modeling: Quantum mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) are used to predict the theoretical spectrum for one specific configuration (e.g., the R-enantiomer).

Comparison: The experimental spectrum is compared to the calculated spectrum. A match in the pattern and signs of the peaks allows for the unambiguous assignment of the absolute configuration of the enantiomer that was measured. nih.govspark904.nl

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chromophore in a chiral molecule. This phenomenon, known as the Cotton effect, provides detailed information about the stereochemical environment of the chromophore. egyankosh.ac.in

For a saturated cyclic ketone like this compound, the relevant chromophore is the carbonyl group (C=O). The electronic transition of interest is the n→π* transition, which typically occurs in the 280-300 nm region of the electromagnetic spectrum. chemistnotes.com

It is important to note that this compound is an achiral molecule due to its plane of symmetry. Consequently, it will not exhibit a CD spectrum under normal conditions. However, CD spectroscopy becomes a critical tool for stereochemical elucidation if a chiral center is introduced into the molecule, for instance, by substitution at the C2, C4, or C5 positions. In such a chiral derivative, the sign and magnitude of the Cotton effect associated with the carbonyl chromophore would be directly related to its absolute configuration. chempedia.info Furthermore, induced CD spectra can sometimes be observed when an achiral compound is dissolved in a chiral solvent or forms a complex with a chiral host, as the chiral environment can induce a preferred conformation that is dissymmetric. chempedia.infopsu.edu

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. creative-biostructure.com ORD and CD are intimately related phenomena, collectively known as the Cotton effect, and provide complementary information about a molecule's stereochemistry. vlabs.ac.in An ORD spectrum plots the specific or molar rotation against the wavelength. In the vicinity of a chromophore's absorption band, a chiral molecule will display an anomalous curve with a characteristic peak and trough. vlabs.ac.in

Similar to CD, the parent compound this compound is achiral and therefore optically inactive, showing no optical rotation. ORD studies would only be applicable to chiral derivatives of this pyranone. For such chiral analogs, the sign of the Cotton effect curve provides stereochemical information. A positive Cotton effect is observed when the optical rotation first increases (more positive) as the wavelength decreases, reaching a peak before rapidly decreasing through a trough. A negative Cotton effect shows the opposite behavior. vlabs.ac.in

For saturated ketones, the Octant Rule is an empirical tool used to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. chemistnotes.comvlabs.ac.in The space around the carbonyl chromophore is divided into eight octants by three perpendicular planes. The location of substituents in these octants determines their contribution to the sign of the Cotton effect. chemicalforums.comscribd.com For a hypothetical chiral derivative of this compound, the Octant Rule could be applied to its preferred conformation to predict the sign of its Cotton effect, thereby helping to assign its absolute configuration. chemistnotes.comacs.org

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting a beam of X-rays off a well-ordered crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.

While specific crystallographic data for this compound is not available, analysis of closely related dihydropyranone derivatives provides insight into the structural features that could be expected. For example, X-ray studies on various substituted tetrahydropyran-4-ones reveal that the six-membered ring typically adopts a slightly distorted chair conformation. nih.gov

Crystallographic analysis of a related compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, provides an example of the detailed structural data that can be obtained. researchgate.net The study confirmed the molecule's endo isomer form and provided precise unit cell parameters. Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement.

Below is a table showing representative crystal data for a substituted tetrahydropyranone derivative, illustrating the type of information obtained from an X-ray crystallographic study.

| Parameter | Value |

|---|---|

| Empirical Formula | C19H20O2 |

| Formula Weight | 280.35 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.7247 (10) |

| b (Å) | 9.2803 (7) |

| c (Å) | 23.0393 (16) |

| Volume (Å3) | 3148.3 (4) |

| Z | 8 |

| Temperature (K) | 296 (2) |

Table 1: Representative crystallographic data for 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, a related tetrahydropyranone derivative. nih.gov

Computational and Theoretical Studies of 6,6 Dimethyldihydro 2h Pyran 3 4h One Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules like 6,6-dimethyldihydro-2H-pyran-3(4H)-one.

Density Functional Theory (DFT) for Ground State Properties and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyranone derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, provide valuable insights into ground state properties. These calculations can determine optimized molecular geometry, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).

The distribution of electron density in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. For instance, in related pyranone systems, DFT analysis has shown that the electron density in the HOMO is often distributed over substituted groups, indicating potential sites for electrophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.

Furthermore, DFT is employed to locate and characterize transition states in chemical reactions, providing insights into reaction mechanisms and energy barriers. This is essential for understanding the reactivity of the ketone functionality and the pyran ring in this compound.

Table 1: Representative Data from DFT Calculations on a Pyranone Analog

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Influences intermolecular interactions and solubility |

Note: The data in this table is illustrative and based on calculations for structurally similar pyranone compounds.

Ab Initio Calculations for High-Accuracy Reaction Energy Profiles

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate reaction energy profiles. While computationally more demanding than DFT, they are invaluable for obtaining precise energetics of reaction pathways, including the energies of reactants, products, intermediates, and transition states.

For a molecule like this compound, ab initio calculations could be used to study reactions such as enolate formation, aldol (B89426) reactions, or reductions of the carbonyl group. These calculations would yield accurate activation energies and reaction enthalpies, providing a deep understanding of the reaction thermodynamics and kinetics. Studies on related pyrano[2,3-d]pyrimidine derivatives have utilized ab initio calculations to determine geometric optimization and thermodynamic parameters.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are critical to its properties and interactions.

Energy Landscape Mapping and Stable Conformers

The tetrahydropyran (B127337) ring in this compound can adopt several conformations, such as chair, boat, and twist-boat. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Computational methods can map the potential energy surface of the molecule, revealing the low-energy conformations. The presence of the gem-dimethyl group at the 6-position and the carbonyl group at the 3-position will significantly influence the conformational preferences.

Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, including their interactions with solvent molecules. By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform), MD can provide insights into how the solvent affects the conformational equilibrium and reactivity.

MD simulations can also reveal the nature and strength of intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and protic solvents. For pyran derivatives, MD simulations have been used to study the stability of ligand-protein complexes, highlighting the importance of intermolecular hydrogen bonds and hydrophobic interactions.

In Silico Prediction of Spectroscopic Parameters and Reaction Outcomes

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of molecules.

For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR spectra.

Computational chemistry can also be used to predict the outcomes of chemical reactions by comparing the activation energies of different possible reaction pathways. This can help in understanding reaction selectivity and in designing synthetic routes.

Table 2: Predicted Spectroscopic Data for a Dihydropyranone Analog

| Technique | Predicted Parameter | Experimental Correlation |

| 1H NMR | Chemical Shifts (ppm) | Comparison with experimental spectra for structural assignment |

| 13C NMR | Chemical Shifts (ppm) | Confirmation of carbon skeleton |

| IR Spectroscopy | Vibrational Frequencies (cm-1) | Identification of functional groups (e.g., C=O stretch) |

Note: The data in this table is illustrative of the types of parameters that can be predicted computationally.

Molecular Docking and Ligand Binding Studies (Mechanistic/Interactional)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the mechanistic and interactional basis of a ligand's potential biological activity by modeling its interaction with a protein's binding site. Although specific molecular docking studies on this compound are not extensively available in the current literature, the binding behaviors of analogous pyran-based structures have been investigated against various protein targets. These studies provide valuable insights into the potential interactions that this compound might exhibit.

General Principles of Docking Pyran Analogs

In silico molecular docking studies of pyran derivatives typically involve preparing a 3D structure of the ligand and a target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. The poses are then scored based on a function that estimates the binding affinity, often expressed in kcal/mol. The interactions stabilizing the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed.

Case Studies of Analogous Pyran Structures

To illustrate the potential binding modes and interactions of a dihydropyranone scaffold, findings from studies on structurally related compounds are presented below. These examples highlight how the pyran core and its substituents can interact with various amino acid residues within a protein's binding pocket.

One study on a series of dihydropyranopyran derivatives identified their potential as anti-proliferative agents by targeting cyclin-dependent kinase-2 (CDK2). nih.gov Molecular docking revealed that these compounds could fit well within the ATP binding site of CDK2, with binding energies comparable to known inhibitors. nih.gov The stability of the ligand-protein complex was further confirmed by molecular dynamics simulations. nih.gov

Another investigation into 4H-pyran derivatives as potential anticancer agents also targeted CDK2. nih.gov The docking simulations showed that these compounds could effectively bind to the kinase active site, and the predicted binding was supported by in vitro kinase inhibition assays. nih.gov The key interactions involved hydrogen bonding and hydrophobic contacts with the surrounding amino acid residues. nih.gov

Furthermore, research on pyrano[4,3-b]pyranone and pyrano[2,3-b]pyridinone systems explored their potential as antimicrobial agents through docking studies against HER2 and other bacterial protein targets. nih.gov These studies demonstrated that the pyran scaffold could serve as a foundation for designing molecules with specific inhibitory activities.

The following tables summarize the types of data typically generated in such molecular docking studies for pyran analogs. It is important to note that these findings are for related but distinct molecules and serve to illustrate the methodology and potential interaction patterns.

Table 1: Illustrative Molecular Docking Results for Dihydropyranopyran Analog Against CDK2

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Analog 4g | -8.5 | LEU83, GLU81, GLN131 | Hydrogen Bond |

| Analog 4g | -8.5 | ILE10, VAL18, ALA31 | Hydrophobic |

| Analog 4i | -8.2 | LEU83, ASP86 | Hydrogen Bond |

| Analog 4i | -8.2 | PHE80, ALA144 | Hydrophobic |

| Analog 4j | -8.0 | GLN131, LYS33 | Hydrogen Bond |

| Analog 4j | -8.0 | VAL64, PHE82 | Hydrophobic |

Source: Adapted from studies on dihydropyranopyran derivatives. nih.gov

Table 2: Example Interactions for 4H-Pyran Analogs with the ATP Binding Site of CDK2

| Compound | Binding Affinity (kcal/mol) | Key Hydrogen Bonds with Residues | Key Hydrophobic Interactions with Residues |

| Analog 4d | -7.2 | LYS33, LEU83 | ILE10, VAL18, PHE80 |

| Analog 4k | -7.0 | GLU81, ASP145 | ALA31, VAL64, PHE82 |

Source: Data extrapolated from research on 4H-pyran derivatives as CDK2 inhibitors. nih.gov

These examples underscore the utility of molecular docking in elucidating the potential mechanistic basis of action for compounds containing a pyran core. For this compound, similar computational studies would be necessary to predict its specific binding partners and interaction profiles, which could guide further experimental validation and drug discovery efforts.

Exploration of Bioactivity and Mechanistic Interactions Fundamental Research Perspective

Molecular Target Identification and Binding Mechanism Investigations

A fundamental aspect of understanding the bioactivity of any compound is the identification of its molecular targets and the elucidation of its binding mechanisms. This typically involves a combination of in vitro assays and computational modeling.

Enzyme Inhibition Kinetics and Active Site Interactions (e.g., α-glucosidase)

To assess the potential of 6,6-Dimethyldihydro-2H-pyran-3(4H)-one as an enzyme inhibitor, researchers would typically screen it against a panel of clinically relevant enzymes. For instance, its effect on α-glucosidase, an enzyme involved in carbohydrate metabolism, would be investigated to explore its potential as an antidiabetic agent. nih.govnih.gov

Standard kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to calculate the inhibition constant (Kᵢ). Techniques such as Lineweaver-Burk or Dixon plots would be utilized for this purpose. Furthermore, computational docking studies could provide insights into the putative binding mode of the compound within the active site of the enzyme, identifying key amino acid residues involved in the interaction. nih.govespublisher.comtridhascholars.orgsemanticscholar.org

Receptor Binding Affinities and Signaling Pathway Modulation (e.g., iNOS inhibition)

The interaction of this compound with specific cellular receptors would be another critical area of investigation. For example, to assess its anti-inflammatory potential, its ability to inhibit inducible nitric oxide synthase (iNOS) could be explored. This would involve cell-based assays to measure the reduction in nitric oxide production in response to inflammatory stimuli.

Receptor binding assays would be employed to determine the affinity and selectivity of the compound for its target receptor. upenn.edu Subsequent studies would focus on elucidating how this binding event modulates downstream signaling pathways, providing a deeper understanding of its mechanism of action at the cellular level.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound.

Design of Analogue Libraries for Mechanistic Probing

To explore the SAR of this compound, a library of analogues would be synthesized. This would involve systematic modifications of the core structure, such as altering the substituents on the pyran ring. These analogues would then be screened for their biological activity to identify key structural features required for the desired effect. This approach allows researchers to build a comprehensive understanding of how specific structural modifications influence bioactivity. nih.govresearchgate.net

Computational SAR and QSAR Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, play a vital role in modern drug discovery. mdpi.com For this compound, a QSAR model could be developed by correlating the structural properties of a series of analogues with their experimentally determined biological activities. Such models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Involvement in Biosynthetic Pathways of Natural Products

Many pyran derivatives are found in nature, often as components of complex natural products with significant biological activities. nih.govwikipedia.org Investigating whether this compound is a naturally occurring compound would involve screening various biological sources, such as plants, fungi, and bacteria. rsc.orgnih.gov

If identified as a natural product, studies would be undertaken to elucidate its biosynthetic pathway. This would involve isotopic labeling experiments and genetic analysis to identify the enzymes and genes responsible for its formation. Understanding the biosynthesis of such compounds can provide valuable insights into their ecological roles and can also open up avenues for their biotechnological production. researchgate.netresearchgate.net

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The study of how small molecules interact with biological macromolecules is fundamental to understanding their potential bioactivity and mechanisms of action. For this compound, direct experimental evidence detailing its interactions with DNA, RNA, and proteins is not extensively documented in publicly available research. However, the broader class of compounds containing the pyranone scaffold has been the subject of various investigations, revealing a capacity for such interactions, primarily with proteins.

Interactions with Proteins

While specific protein binding studies for this compound are not readily found, research on analogous pyranone structures indicates that this chemical family can engage with protein targets through various mechanisms. The heterocyclic pyran ring system can serve as a scaffold that, when appropriately substituted, can fit into the binding pockets of enzymes and receptors, leading to modulation of their biological activity. nih.gov

For instance, certain pyranone derivatives have been identified as inhibitors of key cellular enzymes. Structure-activity relationship studies on a series of pyran-4-ones have demonstrated their ability to inhibit DNA-dependent protein kinase (DNA-PK) and ataxia telangiectasia mutated (ATM) kinase, two important proteins in the DNA damage response pathway. nih.gov These interactions are often driven by hydrogen bonding and hydrophobic interactions between the pyranone core and the amino acid residues within the enzyme's active site. nih.gov

Furthermore, the tetrahydropyran (B127337) ring, a core feature of this compound, is a structural motif present in some HIV protease inhibitors. nih.gov In these cases, the oxygen atom of the pyran ring can form crucial hydrogen bonds with the protein backbone, contributing to the binding affinity and inhibitory effect. nih.gov The flexibility of the tetrahydropyran ring may also allow for better accommodation within the enzyme's active site, potentially improving potency against drug-resistant variants. nih.gov

Molecular docking studies on other substituted 4H-pyran derivatives have also suggested potential interactions with various protein targets, including those involved in cancer and microbial pathways. nih.gov These computational models help to predict the binding modes and affinities of pyran-based compounds, guiding the design of more potent and selective agents.

The following table summarizes a selection of documented interactions for various pyranone derivatives with protein targets, illustrating the potential for this class of compounds to engage with biological macromolecules. It is important to reiterate that these findings are for related compounds and not for this compound itself.

| Pyranone Derivative Class | Interacting Protein | Type of Interaction | Observed Effect |

| Pyran-4-ones | DNA-dependent protein kinase (DNA-PK) | Inhibition | Modulation of DNA damage response nih.gov |

| Pyran-4-ones | Ataxia telangiectasia mutated (ATM) kinase | Inhibition | Modulation of DNA damage response nih.gov |

| Tetrahydropyran-containing compounds | HIV Protease | Inhibition | Antiviral activity nih.gov |

| Substituted 4H-pyrans | Various cancer and microbial targets | Binding (predicted by molecular docking) | Potential for anticancer and antimicrobial effects nih.gov |

Interactions with DNA and RNA

Currently, there is a lack of specific research findings detailing the direct interactions of this compound with nucleic acids such as DNA and RNA. The chemical structure of the compound does not immediately suggest classical modes of DNA interaction, such as intercalation or groove binding, which are typically associated with planar aromatic systems or molecules with specific charge distributions. Further research would be necessary to determine if this compound, or its metabolites, can interact with and potentially affect the structure or function of DNA or RNA.

Future Research Directions and Emerging Paradigms in 6,6 Dimethyldihydro 2h Pyran 3 4h One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for environmentally benign and efficient chemical processes is steering the development of new synthetic routes toward 6,6-dimethyldihydro-2H-pyran-3(4H)-one and related pyranones. Future efforts will likely focus on catalytic systems that are not only highly efficient but also reusable and derived from sustainable sources. mdpi.com

One promising avenue is the use of naturally occurring biopolymers, such as sodium alginate, as green organocatalysts. nih.gov These catalysts have demonstrated effectiveness in the synthesis of 4H-pyran derivatives in aqueous media at room temperature, offering good to excellent yields. nih.gov The ease of separation and potential for reuse for several cycles without significant loss of activity make them an attractive alternative to traditional catalysts. nih.gov

Further research is anticipated in the development of heterogeneous catalysts, which offer advantages in terms of recovery and recyclability. mdpi.com For instance, KOH-loaded calcium oxide has been shown to be an efficient catalyst for the multicomponent synthesis of 4H-pyran derivatives under solvent-free conditions, providing high yields in short reaction times. growingscience.com The exploration of other solid-supported catalysts and nanocatalysts is expected to yield even more active and selective systems. mdpi.comfrontiersin.org

The following table summarizes some sustainable catalysts used in the synthesis of pyran derivatives:

| Catalyst | Reaction Conditions | Advantages |

| Sodium Alginate nih.gov | Water, Room Temperature | Green, Reusable, Good to excellent yields |

| KOH-loaded Calcium Oxide growingscience.com | Solvent-free, 60°C | Fast reaction, High yield, Reusable |

| Neodymium(III) Oxide mjbas.com | H2O/C2H5OH, Room Temperature | Highly efficient, Low cost, Simple work-up |

Discovery of Unprecedented Reactivity and Catalytic Transformations

Unveiling novel reaction pathways and catalytic transformations is central to expanding the synthetic utility of this compound. Research in this area is expected to focus on asymmetric catalysis to access enantiomerically pure pyranone derivatives, which are often crucial for biological activity. nih.gov

Gold-catalyzed intermolecular [4+2] annulation of propiolates and alkenes has emerged as a powerful method for the highly enantioselective synthesis of α,β-unsaturated δ-lactones (dihydropyranones), achieving up to 95% ee. nih.gov The choice of solvent and the use of anionic surfactants were found to be critical for achieving high stereoselectivity. nih.gov Future work will likely explore the scope of this and other asymmetric catalytic systems for the synthesis of a broader range of chiral dihydropyranones.

The reactivity of the dihydropyranone core itself is also a subject of ongoing investigation. researchgate.netacs.org For example, iodine(III)-mediated enantioselective oxidative contraction of dihydropyranones provides an efficient route to enantioenriched γ-butyrolactones, which are prevalent motifs in pharmaceuticals. acs.org The chiral hypervalent iodine reagent used in this transformation can be recovered and reused multiple times without loss of efficacy. acs.org

Furthermore, the development of tandem or cascade reactions involving dihydropyranone intermediates will continue to be a priority, as they offer a streamlined approach to complex molecular architectures. researchgate.net These processes, which form multiple bonds in a single operation, are highly atom- and step-economical.

Integration with Automation, Flow Chemistry, and Artificial Intelligence in Organic Synthesis

The convergence of automation, continuous flow chemistry, and artificial intelligence (AI) is set to revolutionize the synthesis of this compound and its analogs. researchgate.netnih.gov These technologies offer the potential for faster, more efficient, and safer production of chemical compounds. researchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream, enables precise control over reaction parameters, leading to higher yields and purity. researchgate.netnih.govresearchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds and can be readily automated for high-throughput screening and optimization of reaction conditions. researchgate.netnih.gov The synthesis of tetrahydropyran (B127337) derivatives has been successfully demonstrated using continuous flow reactors. rsc.org

AI and machine learning are increasingly being used to predict reaction outcomes and to design novel synthetic routes. nih.govarxiv.orgnih.govacs.orgmit.edu Retrosynthesis programs, driven by AI, can analyze a target molecule and propose a step-by-step synthesis plan, drawing from vast databases of known chemical reactions. arxiv.orgnih.govmit.edu This computer-aided synthesis planning can accelerate the discovery of new and more efficient routes to complex pyranone derivatives. nih.govmit.edu

The ultimate goal is the creation of fully automated platforms that can design, execute, and optimize chemical syntheses with minimal human intervention. nih.govmit.educonicet.gov.ar Such systems would integrate AI for route design, robotics for reaction execution in flow, and real-time analytics for process monitoring and optimization. researchgate.netnih.gov

Expanding the Scope of Bioactivity Research through Advanced Chemical Biology Tools

Derivatives of the pyranone scaffold are found in numerous natural products and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. iosrjournals.orgnih.govnih.gov Future research will leverage advanced chemical biology tools to explore the bioactivity of this compound derivatives in greater depth.

Chemical probes are small molecules designed to interact with specific biological targets, allowing for the study of their function in complex biological systems. nih.govmdpi.compageplace.de The development of pyranone-based chemical probes will be instrumental in identifying the cellular targets and mechanisms of action responsible for their observed bioactivities. nih.gov These probes can be equipped with reporter tags, such as fluorophores or affinity labels, to enable visualization and isolation of their binding partners. mdpi.com

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that uses reactive chemical probes to map the active sites of enzymes in their native environment. Designing dihydropyranone-based probes for ABPP could reveal novel enzymatic targets and provide insights into cellular metabolic pathways.

Furthermore, diversity-oriented synthesis (DOS) strategies will be employed to generate large libraries of structurally diverse pyranone derivatives. nih.gov High-throughput screening of these libraries against a wide array of biological targets will accelerate the discovery of new lead compounds for drug development. nih.gov The integration of these advanced chemical biology approaches will undoubtedly expand our understanding of the therapeutic potential of the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 6,6-Dimethyldihydro-2H-pyran-3(4H)-one, and how can yields be optimized?

A four-step synthesis starting from α-ketoglutaric acid has been reported, involving cyclization under controlled conditions. Key steps include (i) esterification, (ii) Claisen condensation, (iii) acid-catalyzed cyclization, and (iv) methylation. Yield optimization focuses on solvent selection (e.g., ethanol for improved solubility) and temperature control during cyclization (60–80°C). The overall yield is 31%, with impurities removed via fractional distillation .

Q. What safety protocols are critical when handling this compound in the laboratory?

Wear PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Use fume hoods to minimize inhalation risks. Waste should be segregated into halogenated solvent containers and disposed of via licensed hazardous waste services. Spills require neutralization with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .

Q. How is the compound structurally characterized using spectroscopic methods?

Q. What purification techniques are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate 7:3) removes non-polar byproducts. Recrystallization in ethanol/water (1:1) enhances purity, with a melting point range of 92–94°C as a purity indicator .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or derivative structures?

Single-crystal X-ray diffraction determines bond lengths, angles, and spatial arrangement. For example, a derivative (3-Acetyl-4-hydroxy-6,7-dimethyl-5,6-dihydro-2H-pyran-2-one) was crystallized in a monoclinic system (space group P2/c), confirming the keto-enol tautomerism and methyl group orientation. Data collection parameters: λ = 1.54178 Å, T = 293 K .

Q. What experimental strategies assess its bioactivity against neurodegenerative targets like acetylcholinesterase (AChE)?

- Enzyme Inhibition Assays : Use Ellman’s method with AChE (e.g., electric eel source) and substrate acetylthiocholine. Measure IC values via spectrophotometric detection of thiocholine at 412 nm.

- Molecular Docking : AutoDock Vina simulates binding to AChE’s catalytic site (PDB ID 4EY7). Key interactions include H-bonds with Ser203 and π-π stacking with Trp86 .

Q. How do structural modifications (e.g., methyl or hydroxyl groups) impact reactivity or biological activity?

Comparative studies with analogs (e.g., 5-Aminodihydro-2H-pyran-3(4H)-one) reveal that electron-donating groups (e.g., -CH) enhance stability via steric hindrance, while -NH groups increase hydrogen-bonding potential, improving enzyme inhibition. Substituent effects are quantified via Hammett plots or QSAR models .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR (VT-NMR) at 233–333 K identifies conformational exchange. For example, coalescence of doublets near 250 K confirms low-energy barrier interconversion between chair and boat conformers .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (R = 0.4 in hexane/EtOAc).

- Bioactivity Validation : Include positive controls (e.g., donepezil for AChE assays) and triplicate measurements to ensure reproducibility.

- Data Interpretation : Use software like MestReNova (NMR) and Gaussian (DFT calculations) to model electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.